

# RP101075 as a selective S1PR1 agonist

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Compound Name:	RP101075	
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An In-depth Technical Guide to RP101075: A Selective S1PR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

## Introduction

RP101075 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), identified as a major active metabolite of the immunomodulatory drug Ozanimod (RPC1063)[1][2]. Ozanimod is approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis[3][4]. The therapeutic effects of Ozanimod are mediated, in large part, by RP101075, which demonstrates high affinity and functional activity at S1PR1[5]. This document provides a comprehensive technical overview of RP101075, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

#### **Mechanism of Action**

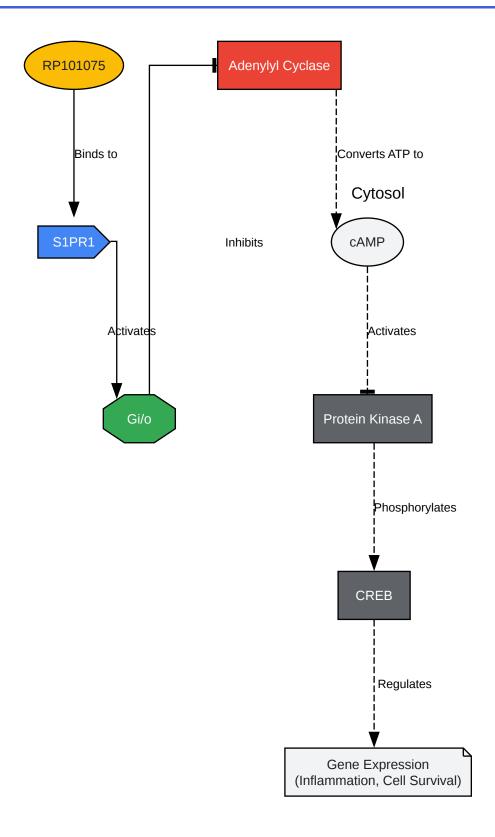
**RP101075** is a selective agonist for S1PR1 and S1PR5. S1PR1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking. Upon activation by an agonist like **RP101075**, S1PR1 on the surface of lymphocytes is internalized, rendering the cells unresponsive to the endogenous ligand, sphingosine-1-phosphate (S1P), which is crucial for their egress from secondary lymphoid organs. This functional antagonism leads to the sequestration of lymphocytes, particularly CCR7+ T cells and B cells, within the lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate tissues and contribute to inflammation and autoimmune pathology.



# **Signaling Pathway**

The binding of **RP101075** to S1PR1, which is primarily coupled to the Gi/o family of G proteins, initiates a downstream signaling cascade. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The activation of Gi/o also leads to the activation of other signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are involved in cell survival and proliferation.





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Caption: S1PR1 Signaling Pathway Activated by RP101075.



# **Quantitative Pharmacological Data**

The following tables summarize the in vitro potency and selectivity of **RP101075** at the S1P receptors.

Table 1: In Vitro Potency of RP101075

Receptor	Assay Type	Parameter	Value (nM)	Reference
S1PR1	GTPyS Binding	EC50	0.27	
S1PR1	cAMP Inhibition	EC50	0.185	_
S1PR5	GTPyS Binding	EC50	5.9	

Table 2: Selectivity Profile of RP101075

Receptor	Selectivity over S1PR1 (fold)	Reference
S1PR2	>10,000	
S1PR3	>10,000	
S1PR4	>10,000	_
S1PR5	>100	

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## **In Vitro Assays**

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of **RP101075** to S1P receptors.

- Cell Lines: CHO or HEK293 cells stably expressing human S1PR1.
- Radioligand: [32P]S1P or a suitable tritiated S1PR1 antagonist.



#### • Procedure:

- Prepare cell membranes from the transfected cell lines.
- In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of RP101075.
- Incubate at room temperature for 1-2 hours to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the IC50 value by non-linear regression analysis of the competition binding data.

#### 2. GTPyS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the receptor.

- Cell Lines: CHO or HEK293 cells expressing human S1PR1.
- Reagents: [35S]GTPyS, GDP, and varying concentrations of **RP101075**.
- Procedure:
  - Prepare cell membranes.
  - Incubate the membranes with GDP and varying concentrations of RP101075.
  - Initiate the reaction by adding [35S]GTPyS.
  - Incubate at 30°C for 30-60 minutes.
  - Terminate the reaction by rapid filtration.



- Measure the amount of bound [35S]GTPyS by scintillation counting.
- Calculate the EC50 value from the dose-response curve.

#### 3. cAMP Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon S1PR1 activation.

- Cell Lines: CHO or HEK293 cells expressing human S1PR1.
- Reagents: Forskolin (to stimulate adenylyl cyclase), varying concentrations of RP101075, and a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Procedure:
  - Plate the cells in a 96- or 384-well plate.
  - Pre-incubate the cells with varying concentrations of RP101075.
  - Stimulate the cells with forskolin to induce cAMP production.
  - Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
  - Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

### In Vivo Models

1. Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to evaluate the neuroprotective effects of **RP101075**.

- Animal Strain: C57BL/6 mice.
- Procedure:
  - Anesthetize the mice and place them in a stereotaxic frame.
  - Induce ICH by injecting autologous blood or collagenase into the striatum.



- Administer RP101075 (e.g., 0.3-0.6 mg/kg) orally at specified time points post-ICH induction.
- Assess neurological deficits using a standardized scoring system at various time points.
- At the end of the study, sacrifice the animals and measure brain edema, infarct volume, and markers of inflammation (e.g., cytokine levels, immune cell infiltration) in the brain tissue.
- 2. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This is a model for multiple sclerosis used to assess the immunomodulatory effects of **RP101075**.

- Animal Strain: C57BL/6 mice.
- Procedure:
  - Induce EAE by immunizing mice with a myelin antigen (e.g., MOG<sub>35-55</sub>) in complete Freund's adjuvant, followed by pertussis toxin injections.
  - Begin oral administration of RP101075 (e.g., 0.1-0.3 mg/kg/day) at the onset of clinical signs or prophylactically.
  - Monitor the animals daily for clinical signs of EAE and score the disease severity.
  - At the end of the study, collect blood for lymphocyte counts and tissues (spleen, lymph nodes, spinal cord) for histological analysis of inflammation and demyelination.
- 3. Systemic Lupus Erythematosus (SLE) NZBWF1 Mouse Model

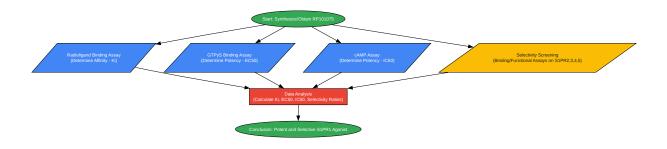
This model is used to study the efficacy of **RP101075** in a model of systemic autoimmunity.

- Animal Strain: NZB/W F1 female mice.
- Procedure:



- Begin treatment with RP101075 (e.g., 0.3-3 mg/kg/day, orally) at an age when the mice start to develop signs of SLE (e.g., 23 weeks).
- Monitor disease progression by measuring proteinuria and blood urea nitrogen (BUN) levels regularly.
- At the end of the study, collect blood for autoantibody titers and spleens for lymphocyte subset analysis.
- Perform histological analysis of the kidneys to assess glomerulonephritis and immune complex deposition.

# **Experimental and Logical Workflows**In Vitro Characterization Workflow

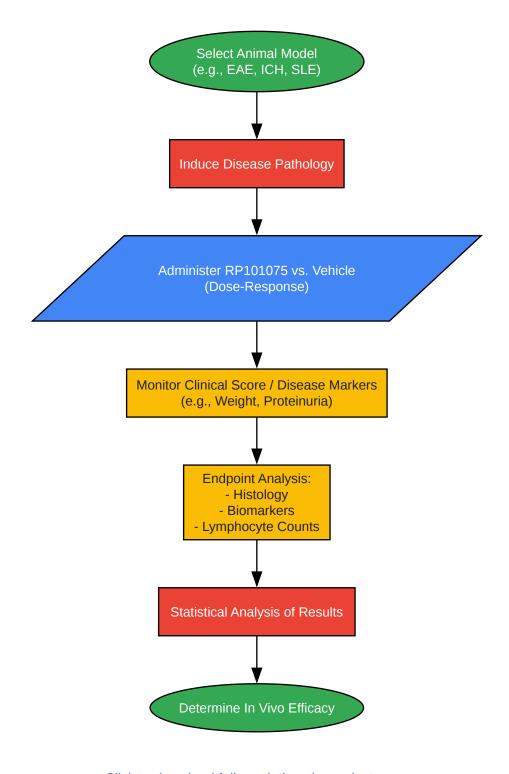


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**Caption:** In Vitro Characterization Workflow for **RP101075**.

## **In Vivo Efficacy Testing Workflow**





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Caption: In Vivo Efficacy Testing Workflow for RP101075.

# **Safety and Pharmacokinetics**



RP101075, as a metabolite of Ozanimod, has been part of the extensive safety and pharmacokinetic assessments of the parent drug. Ozanimod is generally well-tolerated. Due to its selectivity for S1PR1 and S1PR5 and lack of activity at S1PR3, RP101075 is expected to have a favorable cardiovascular safety profile, with a reduced risk of bradycardia and other cardiac effects that have been associated with less selective S1P receptor modulators.

Pharmacokinetic studies in humans have shown that after oral administration of Ozanimod, **RP101075** is a major circulating active metabolite. It has a high steady-state brain-to-blood ratio, suggesting good central nervous system penetration, which is relevant for its therapeutic effects in neurological conditions like multiple sclerosis.

## Conclusion

**RP101075** is a highly potent and selective S1PR1 agonist that is a key active metabolite of Ozanimod. Its mechanism of action, involving the sequestration of lymphocytes in lymphoid organs, underlies its therapeutic efficacy in various models of autoimmune and inflammatory diseases. The data presented in this guide demonstrate its promising pharmacological profile and provide a foundation for further research and development of selective S1PR1 modulators. The detailed experimental protocols offer a starting point for researchers aiming to investigate the properties of **RP101075** and similar compounds.

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